Imatinib (Piperidine)-N-oxide - 571186-91-9

Imatinib (Piperidine)-N-oxide

Catalog Number: EVT-1441224
CAS Number: 571186-91-9
Molecular Formula: C29H31N7O2
Molecular Weight: 509.614
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib-N-oxide is a metabolite of Imatinib, a tyrosine kinase inhibitor primarily known for its use in treating chronic myeloid leukemia. Chemically, Imatinib-N-oxide is formed by the N-oxidation of the piperazine ring within the Imatinib structure. Specifically, oxidation occurs at the N-4 position of the piperazine ring, where a methyl group is attached . This metabolite has garnered interest in scientific research due to its potential role in understanding Imatinib metabolism and disposition within the body.

Synthesis Analysis

While Imatinib-N-oxide is primarily formed as a metabolite of Imatinib in biological systems, it can also be synthesized in vitro. One approach involves incubating Imatinib with rat or human liver microsomes . The microsomal enzymes, particularly CYP3A4/3A5, catalyze the N-oxidation reaction, leading to the formation of Imatinib-N-oxide . This method allows for the production of Imatinib-N-oxide for research purposes, enabling further investigations into its properties and biological activities.

Molecular Structure Analysis

The molecular structure of Imatinib-N-oxide has been characterized using techniques such as mass spectrometry. The distinction between Imatinib-N-oxide and its isomeric hydroxylated metabolites is achieved by observing specific fragmentation patterns during atmospheric pressure chemical ionization mass spectrometry (APCI-MS) analysis. Imatinib-N-oxide undergoes characteristic in-source fragmentation, involving the elimination of formaldehyde. This fragmentation pattern arises from a Meisenheimer rearrangement, where the N-methyl group migrates to form an N-methoxy piperazine intermediate, followed by the expulsion of formaldehyde under the thermal conditions of the APCI source . This unique fragmentation pathway serves as a diagnostic tool for identifying and differentiating Imatinib-N-oxide from other Imatinib metabolites.

Applications

The primary application of Imatinib-N-oxide in scientific research is as a tool for understanding the metabolism and disposition of Imatinib within the body. Studies have shown that Imatinib is metabolized in the liver, and Imatinib-N-oxide is a major circulating metabolite . Research focusing on:

  • Metabolic Pathways: Identifying the enzymes responsible for the formation and subsequent breakdown of Imatinib-N-oxide helps to elucidate the drug's metabolic fate within the body .

  • Transporter Interactions: Studying the interaction of Imatinib-N-oxide with hepatic uptake transporters, such as OATP1B1 and OATP1B3, is crucial for understanding its elimination from the body . This information contributes to building a comprehensive picture of the drug's pharmacokinetic profile.

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It works by blocking the action of specific enzymes that promote cancer cell growth [].

N-Desethyl Imatinib (M1)

Compound Description: N-Desethyl Imatinib (M1) is a major metabolite of Imatinib in humans. It is formed by N-de-ethylation of the piperazine ring side chain []. M1 exhibits a four-fold higher area under the curve (AUC) than Imatinib, suggesting a potentially significant role in the drug's overall efficacy [].

Sorafenib

Compound Description: Sorafenib is another multi-kinase inhibitor used to treat various cancers, including hepatocellular carcinoma and renal cell carcinoma []. Sorafenib is metabolized in the liver to its glucuronide conjugate, Sorafenib-glucuronide [].

Sorafenib-glucuronide

Compound Description: Sorafenib-glucuronide is a major metabolite of Sorafenib, formed by glucuronidation []. It is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3 [].

CP-945,598

Compound Description: CP-945,598 is a selective antagonist of the cannabinoid CB1 receptor. It undergoes extensive metabolism, primarily through N-de-ethylation by CYP3A4/3A5 enzymes, to form its major metabolite, N-Desethyl CP-945,598 [].

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

Compound Description: SCH 351125 is a potent and selective CCR5 antagonist with antiviral activity against HIV-1. Structure-activity relationship studies on the piperidino-piperidine scaffold led to its discovery [, ].

Relevance: SCH 351125 belongs to the oximino-piperidino-piperidine class of compounds, sharing the piperidine N-oxide moiety with Imatinib (Piperidine)-N-oxide [, ]. Although their core structures differ, the presence of this shared feature and the extensive SAR studies conducted on SCH 351125 provide valuable information for understanding the structure-activity relationships and potential biological activities of related compounds like Imatinib (Piperidine)-N-oxide.

Properties

CAS Number

571186-91-9

Product Name

Imatinib (Piperidine)-N-oxide

IUPAC Name

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H31N7O2

Molecular Weight

509.614

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

MSADRWGPCQTOST-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[(4-Methyl-4-oxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; CGP 71422;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.